molecular formula C14H19NO4 B589999 N-Pivaloyl-L-tyrosine CAS No. 33019-85-1

N-Pivaloyl-L-tyrosine

Cat. No.: B589999
CAS No.: 33019-85-1
M. Wt: 265.309
InChI Key: SUQCHHVYBPOPTR-NSHDSACASA-N
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Description

N-Pivaloyl-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine. It is characterized by the presence of a pivaloyl group attached to the nitrogen atom of the tyrosine molecule. This compound is known for its applications in pharmacological research, particularly in the study of protein interactions and ion channels .

Mechanism of Action

Mode of Action

As an N-pivaloyl amino acid ester , it may interact with its targets in a way that modifies their function, but the specifics of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

N-Pivaloyl-L-tyrosine may be involved in the tyrosine metabolism pathway . Tyrosine is a precursor for the synthesis of various bioactive compounds in the body, and alterations in its metabolism can have wide-ranging effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pivaloyl-L-tyrosine can be synthesized through the esterification of L-tyrosine with pivalic anhydride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The product is then purified through chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-Pivaloyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

N-Pivaloyl-L-tyrosine is widely used in scientific research due to its ability to act as an activator of the P2Y receptor. This makes it a valuable tool in the study of protein interactions and ion channels. Additionally, it is used in peptide N-terminal amino acid determination, which is crucial in the field of proteomics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Pivaloyl-L-tyrosine is unique due to its specific interaction with the P2Y receptor, which is not observed with other similar compounds. This specificity makes it particularly valuable in pharmacological research focused on this receptor .

Properties

IUPAC Name

(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQCHHVYBPOPTR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652010
Record name N-(2,2-Dimethylpropanoyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33019-85-1
Record name N-(2,2-Dimethyl-1-oxopropyl)-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33019-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Dimethylpropanoyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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